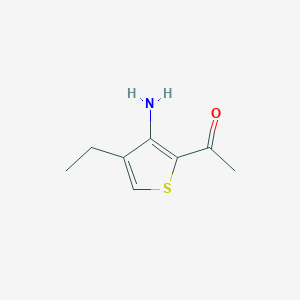

1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one

Descripción

1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one is a thiophene-derived compound featuring an ethanone group at the 2-position of the thiophene ring, with amino and ethyl substituents at the 3- and 4-positions, respectively.

Propiedades

Número CAS |

87676-05-9 |

|---|---|

Fórmula molecular |

C8H11NOS |

Peso molecular |

169.25 g/mol |

Nombre IUPAC |

1-(3-amino-4-ethylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H11NOS/c1-3-6-4-11-8(5(2)10)7(6)9/h4H,3,9H2,1-2H3 |

Clave InChI |

SGMFIEKKGVNABW-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CSC(=C1N)C(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- typically involves the reaction of appropriate thiazole precursors with various reagents. One common method is the reaction of 3-amino-4-ethylthiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often optimize reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like pyridine or triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential use as an analgesic, anti-inflammatory, and anticancer agent.

Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.

Mecanismo De Acción

The mechanism of action of Ethanone, 1-(3-amino-4-ethyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects. The amino group and ethyl group on the thiazole ring may also contribute to its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Structural Comparisons

The compound’s key distinguishing feature is the 3-amino-4-ethyl substitution pattern on the thiophene ring. This contrasts with analogs that vary in substituent type, position, or additional heterocyclic systems.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

Substituents critically influence solubility, melting points, and stability:

Table 3: Physicochemical Properties of Analogs

The amino and ethyl groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs.

Actividad Biológica

1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one can be represented as follows:

This compound features a thiophen ring substituted with an amino group and an ethyl group, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures to 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one possess antimicrobial properties against various pathogens, including Staphylococcus aureus and drug-resistant strains of Candida . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This can be particularly relevant in conditions such as arthritis or other inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one may induce apoptosis in certain cancer cell lines. The compound's ability to activate apoptotic pathways could make it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Detailed Research Findings

A study published in 2023 explored the synthesis and biological evaluation of thiazole derivatives, which are structurally similar to 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one. The findings indicated significant antimicrobial activity against methicillin-resistant strains and highlighted the importance of the thiophene moiety in enhancing bioactivity .

Another investigation focused on the cytotoxic effects on various cancer cell lines, where compounds similar to 1-(3-Amino-4-ethylthiophen-2-yl)ethan-1-one showed promising results in inducing cell death through apoptotic pathways. This was attributed to the compound's ability to activate caspases, which are crucial for the apoptotic process .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.